2-methyl-N-(4-methyl-2-nitrophenyl)propanamide
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Overview
Description
2-methyl-N-(4-methyl-2-nitrophenyl)propanamide is an organic compound with the molecular formula C11H14N2O3. It is a derivative of propanamide and features a nitrophenyl group, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 2-methyl-N-(4-methyl-2-nitrophenyl)propanamide typically involves the reaction of 4-methyl-2-nitroaniline with 2-methylpropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-methyl-N-(4-methyl-2-nitrophenyl)propanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Scientific Research Applications
2-methyl-N-(4-methyl-2-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural features.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-methyl-2-nitrophenyl)propanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2-methyl-N-(4-methyl-2-nitrophenyl)propanamide can be compared with similar compounds such as:
2-methyl-N-(2-methyl-4-nitrophenyl)propanamide: This compound has a similar structure but with different substitution patterns on the phenyl ring, leading to variations in its chemical and biological properties.
Propanamide, 2-methyl-N-(4-methyl-2-nitrophenyl): Another closely related compound with slight differences in the positioning of functional groups.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and reactivity.
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-methyl-N-(4-methyl-2-nitrophenyl)propanamide |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)11(14)12-9-5-4-8(3)6-10(9)13(15)16/h4-7H,1-3H3,(H,12,14) |
InChI Key |
PKWUHSWNWGSPPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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